![molecular formula C12H19NO3 B1445184 2-Boc-2-azabicyclo[2.2.2]octane-6-one CAS No. 1311390-85-8](/img/structure/B1445184.png)
2-Boc-2-azabicyclo[2.2.2]octane-6-one
Overview
Description
2-Boc-2-azabicyclo[2.2.2]octane-6-one, also known as tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-6-one typically involves the reaction of 2-azabicyclo[2.2.2]octan-6-one with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-azabicyclo[2.2.2]octane-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Boc-2-azabicyclo[2.2.2]octane-6-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Boc-2-azabicyclo[2.2.2]octane-6-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, making it a valuable intermediate in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.2]octane: Lacks the Boc protecting group and is less stable.
2-Oxa-6-azabicyclo[2.2.2]octane: Contains an oxygen atom in the ring, altering its reactivity.
8-Azabicyclo[3.2.1]octane: Has a different ring structure, leading to different chemical properties
Uniqueness
2-Boc-2-azabicyclo[2.2.2]octane-6-one is unique due to its Boc protecting group, which enhances its stability and makes it a versatile building block in organic synthesis. Its bicyclic structure also provides rigidity, which is beneficial in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFSRKZPRIJHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
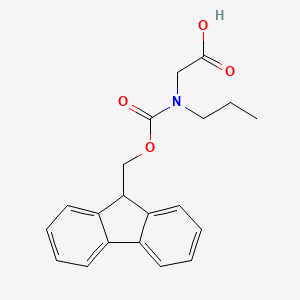
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)
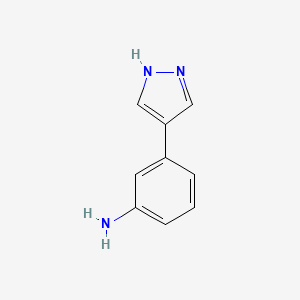
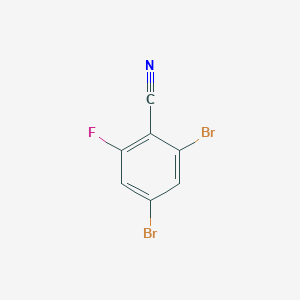
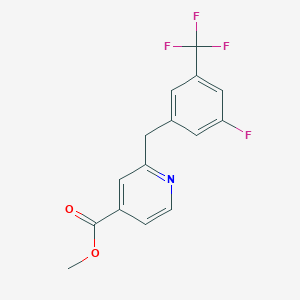
![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
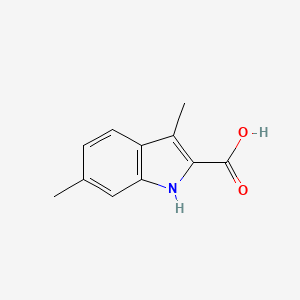


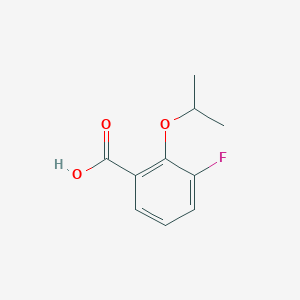
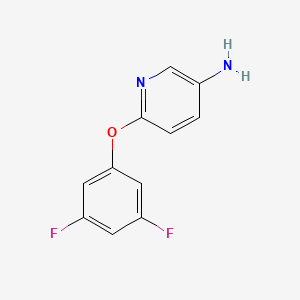
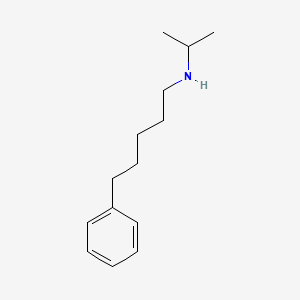
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
